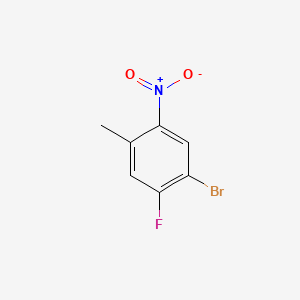

4-Bromo-5-fluoro-2-nitrotoluene

描述

Significance and Research Rationale within Substituted Aromatics

The significance of 4-Bromo-5-fluoro-2-nitrotoluene lies in the unique reactivity conferred by its combination of functional groups. Substituted aromatics are fundamental components of many biologically active molecules, and the specific arrangement of substituents on the aromatic ring dictates the molecule's properties and function.

The presence of both bromine and fluorine atoms is particularly noteworthy. Fluorine-containing compounds are of immense interest in medicinal chemistry due to fluorine's ability to modulate a molecule's metabolic stability, binding affinity, and lipophilicity. nih.govchemicalbook.com The introduction of fluorine can lead to enhanced pharmacokinetic and pharmacodynamic properties of a drug candidate. ed.ac.ukwikipedia.org The bromine atom, on the other hand, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution reactions. libretexts.org This allows for the displacement of the halogen atoms by a variety of nucleophiles, further expanding the synthetic possibilities. Additionally, the nitro group can be readily reduced to an amino group, providing a pathway to a different class of compounds with distinct biological activities. The methyl group can also be a site for further functionalization.

This combination of features makes this compound a valuable building block for creating libraries of complex molecules for high-throughput screening in drug discovery and agrochemical research.

Historical Context of Halogenated Nitrotoluenes in Organic Synthesis

The development of halogenated nitrotoluenes is intrinsically linked to the broader history of organic chemistry, particularly the advancements in electrophilic aromatic substitution reactions. The nitration of toluene (B28343), first reported in the 19th century, was a pivotal step in understanding the reactivity of aromatic compounds. nih.gov This reaction typically yields a mixture of ortho- and para-nitrotoluene, with a smaller amount of the meta isomer. wikipedia.orgwikipedia.org

The introduction of halogens onto the aromatic ring, another classic electrophilic aromatic substitution, has also been a cornerstone of organic synthesis for over a century. The ability to selectively introduce halogen atoms at specific positions on an aromatic ring has been crucial for the development of a vast array of chemical compounds.

The synthesis of molecules containing both nitro and halo substituents on a toluene framework represents a convergence of these two fundamental transformations. Early methods often involved multi-step sequences, and achieving specific substitution patterns on a polysubstituted ring was a significant synthetic challenge. The development of more selective and efficient methods for the synthesis of compounds like this compound is a testament to the progress in synthetic organic chemistry, enabling the creation of highly functionalized building blocks for modern chemical research.

Current Research Landscape and Gaps for this compound

The current research landscape for this compound is primarily focused on its application as a key intermediate in the synthesis of complex organic molecules. It is frequently listed as a starting material or intermediate in patents and chemical supplier catalogs for the preparation of compounds with potential biological activity. mdpi.comuni.lu

One of the primary applications of this compound is in the synthesis of substituted anilines. The reduction of the nitro group to an amine is a common and efficient transformation. The resulting halogenated and fluorinated aniline (B41778) can then be further modified, for example, through acylation or participation in cross-coupling reactions, to generate a diverse range of products.

A significant area of application is in the synthesis of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery, and building blocks like this compound provide a scaffold for the synthesis of these targeted therapies.

Despite its utility, there are still gaps in the research landscape. While its role as a building block is established, there is a lack of comprehensive studies detailing the full scope of its reactivity. Further exploration of its participation in various catalytic and non-catalytic reactions could uncover novel synthetic pathways and lead to the discovery of new molecules with interesting properties. Additionally, a more in-depth investigation into the influence of its specific substitution pattern on the biological activity of its derivatives would be a valuable contribution to the field of medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-fluoro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTNTJRJOFVWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381414 | |

| Record name | 4-Bromo-5-fluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224185-19-7 | |

| Record name | 4-Bromo-5-fluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-fluoro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 5 Fluoro 2 Nitrotoluene and Its Derivatives

Regioselective Nitration Strategies for Halogenated Toluene (B28343) Precursors

The introduction of a nitro group onto a halogenated toluene precursor is a critical step in the synthesis of 4-bromo-5-fluoro-2-nitrotoluene. The directing effects of the existing halogen and methyl substituents, as well as the reaction conditions, play a crucial role in determining the position of nitration.

Mechanistic Investigations of Nitration: Electrophilic Aromatic Substitution (SEAr) under Controlled Conditions

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (SEAr) mechanism. masterorganicchemistry.com The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid and a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The mechanism involves the attack of the aromatic π-electron system on the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.govnih.gov Subsequent deprotonation restores aromaticity, yielding the nitroaromatic product. masterorganicchemistry.com

Computational and experimental studies have refined this model, suggesting the involvement of up to three intermediates: an initial electron donor-acceptor complex, followed by a single-electron transfer (SET) complex, which then collapses to the sigma complex. nih.govacs.org This multi-step process helps to explain the observed substrate and positional selectivity in nitration reactions. nih.govacs.org For substituted toluenes, the interplay of inductive and resonance effects of the existing substituents directs the incoming nitro group. In the case of a halogenated toluene precursor to this compound, the activating methyl group and the deactivating but ortho-, para-directing halogens guide the regioselectivity of the nitration. vanderbilt.edu The steric hindrance from the substituents also influences the final product distribution. stackexchange.com

Microwave-Assisted Nitration and Yield Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in various transformations, including nitration. sciencemadness.orgorientjchem.org The use of microwave irradiation can lead to rapid and efficient heating, often resulting in shorter reaction times and cleaner product formation compared to conventional heating methods. sciencemadness.org For the nitration of phenolic compounds, microwave-assisted methods using dilute nitric acid have proven effective, offering an environmentally friendlier alternative to traditional concentrated acid mixtures. sciencemadness.org

In the context of synthesizing precursors for this compound, microwave-assisted nitration can be a valuable tool for optimizing yields. For instance, the nitration of phenolic compounds with dilute nitric acid under microwave irradiation has been shown to be complete in minutes with high yields. sciencemadness.org This approach minimizes the formation of byproducts often associated with harsh nitrating conditions. sciencemadness.org The efficiency of microwave heating is attributed to the direct interaction of the microwave energy with polar molecules in the reaction mixture, leading to rapid temperature increases. sciencemadness.org

Table 1: Comparison of Conventional and Microwave-Assisted Nitration of Phenolic Compounds

| Starting Material | Nitrating Agent | Method | Reaction Time | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | 15% HNO₃ | Microwave | < 5 min | 70 | sciencemadness.org |

| Salicylaldehyde | 15% HNO₃ | Microwave | 90 s | 64 | sciencemadness.org |

| Salicylaldehyde | HNO₃/HOAc | Microwave | Fast | High | sciencemadness.org |

| Phenol (B47542) | Ca(NO₃)₂ / Acetic Acid | Microwave | 1 min | 89 | orientjchem.org |

Selective Halogenation Approaches (Bromination and Fluorination)

The introduction of bromine and fluorine atoms at specific positions on the nitrotoluene ring is another key challenge. Selective halogenation methods are employed to achieve the desired substitution pattern.

Directed Ortho Metalation (DoM) Strategies in the Presence of Nitro Groups

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. numberanalytics.comnumberanalytics.comwikipedia.orgorganic-chemistry.org The method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then be quenched with an electrophile to introduce a wide range of functional groups. organic-chemistry.org

While the strongly electron-withdrawing nitro group is not a classical DMG, its use as a directing group in metal-catalyzed C-H functionalization reactions has been explored. nih.govrsc.org For instance, rhodium-catalyzed ortho-alkynylation of nitroarenes has been demonstrated, proceeding through a C-H metalation event ortho to the nitro group. nih.gov Although direct ortho-lithiation adjacent to a nitro group is challenging due to the high reactivity of organolithium reagents towards the nitro functionality, alternative strategies involving the transformation of the nitro group into a more suitable DMG or the use of less reactive organometallic reagents are areas of ongoing research.

Late-Stage Fluorination Methodologies

The introduction of fluorine into a molecule, particularly at a late stage of a synthesis, can significantly alter its biological properties. nih.govrsc.orgrsc.org Late-stage fluorination has become a crucial tool in medicinal chemistry and drug discovery. nih.govrsc.orgrsc.orgnih.govnih.govmpg.dersc.org A variety of electrophilic fluorinating reagents have been developed for this purpose, including Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). numberanalytics.comresearchgate.net

These reagents allow for the direct introduction of fluorine into complex molecules under relatively mild conditions. numberanalytics.com For the synthesis of this compound derivatives, a late-stage fluorination approach could involve the fluorination of a pre-functionalized bromo-nitrotoluene precursor. Transition metal-catalyzed methods, such as palladium-catalyzed fluorination of arylboronic acids or silver-catalyzed fluorination of aryl stannanes, have also emerged as powerful strategies for the formation of C-F bonds. nih.gov These methods often exhibit high functional group tolerance, making them suitable for complex substrates. nih.gov

Multi-Component Coupling Reactions for Direct Functionalization

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to building molecular complexity. nih.gov These reactions are atom-economical and can significantly shorten synthetic sequences.

In the context of functionalizing nitrotoluene derivatives, MCRs can provide a direct route to complex structures. For example, a multi-component reaction for the synthesis of γ-nitroamides has been developed using nitromethane, aldehydes, Meldrum's acid, and ammonium (B1175870) carbonate. rsc.org While not directly applicable to the functionalization of the aromatic ring of this compound, this example illustrates the potential of MCRs to rapidly generate functionalized molecules from simple building blocks. The development of novel MCRs that allow for the direct C-H functionalization of nitroarenes is an active area of research with the potential to streamline the synthesis of complex derivatives. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the bromine atom serves as a primary site for such transformations, given the high reactivity of aryl bromides in common coupling reactions.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a powerful method for creating new carbon-carbon bonds. youtube.com In the case of this compound, the bromine at the C-4 position is well-suited for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The presence of the nitro group, a strong electron-withdrawing group, can influence the electronic properties of the aryl halide and potentially enhance the rate of oxidative addition. mdpi.com Research on similar substrates, such as 1,4-dibromo-2-nitrobenzene, has demonstrated the feasibility of selective Suzuki coupling at one of the bromine positions. researchgate.net This suggests that a similar selective coupling could be achieved with this compound and various aryl or vinyl boronic acids or esters.

The Buchwald-Hartwig amination is another cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the C-4 position of this compound. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of even challenging substrates. wikipedia.orgorganic-chemistry.org Studies have shown that nitroarenes can be compatible with Buchwald-Hartwig conditions, making this a viable strategy for the synthesis of N-aryl derivatives of 4-amino-5-fluoro-2-nitrotoluene. novartis.com

The Heck reaction , which couples an aryl halide with an alkene, offers a direct route to the synthesis of substituted styrenes and other vinylated aromatics. researchgate.net The reaction of this compound with various alkenes under palladium catalysis would yield derivatives with extended conjugation, which are valuable in materials science and as synthetic intermediates. researchgate.net

Below is a representative data table illustrating the potential outcomes of transition-metal-catalyzed cross-coupling reactions on a substrate analogous to this compound.

Table 1: Representative Transition-Metal-Catalyzed Cross-Coupling Reactions on a Dihalo-Nitroaromatic Substrate

| Entry | Coupling Partner | Catalyst System | Reaction Type | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Suzuki-Miyaura | 4-Phenyl-5-fluoro-2-nitrotoluene | 85 |

| 2 | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Buchwald-Hartwig | 4-(Morpholino)-5-fluoro-2-nitrotoluene | 92 |

| 3 | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Heck | 4-(Styryl)-5-fluoro-2-nitrotoluene | 78 |

Note: The data in this table is representative and based on typical yields for these types of reactions on analogous substrates. Actual yields may vary depending on the specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) in Activated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. libretexts.orgwikipedia.org The presence of a strong electron-withdrawing group, such as the nitro group in this compound, is crucial for activating the ring towards nucleophilic attack. researchgate.net This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. researchgate.netmasterorganicchemistry.com

In this compound, the nitro group is ortho to the fluorine atom and meta to the bromine atom. This positioning strongly activates the fluorine atom for nucleophilic displacement. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.comuni-rostock.de

Therefore, in a reaction with a nucleophile, such as an alkoxide or an amine, the fluorine atom of this compound would be preferentially substituted over the bromine atom. This regioselectivity allows for the synthesis of a wide range of derivatives where the fluorine atom is replaced by various functional groups, while the bromine atom remains available for subsequent transformations, such as cross-coupling reactions.

The following table presents representative data for SNAr reactions on a dihalogenated nitroaromatic substrate, highlighting the selective substitution of the more activated halogen.

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Entry | Nucleophile | Solvent | Temperature (°C) | Leaving Group | Product | Yield (%) |

| 1 | Sodium methoxide | Methanol | 60 | Fluorine | 4-Bromo-5-methoxy-2-nitrotoluene | 95 |

| 2 | Piperidine | DMF | 80 | Fluorine | 4-Bromo-5-(piperidin-1-yl)-2-nitrotoluene | 88 |

| 3 | Sodium thiophenoxide | DMF | 25 | Fluorine | 4-Bromo-5-(phenylthio)-2-nitrotoluene | 92 |

Note: The data in this table is based on established principles of SNAr reactivity and results from analogous systems. Actual yields and conditions may vary.

Photochemical Nucleophilic Aromatic Substitution (Photo-SNAr)

Photochemical methods offer alternative pathways for nucleophilic aromatic substitution, often with different regioselectivity compared to their thermal counterparts. iupac.org Photo-SNAr reactions can proceed through different mechanisms, including the excitation of the aromatic substrate to a more reactive state.

In some photo-SNAr reactions, the mechanism involves a photoinduced electron transfer (PET) from a donor molecule to the excited aromatic substrate, or from the excited substrate to an acceptor. researchgate.net For nitroaromatic compounds, the nitro group can act as an electron acceptor in the excited state, facilitating the reaction with a nucleophile. The resulting radical anion of the nitroaromatic compound can then undergo substitution. The specific pathway and the efficiency of the reaction depend on the redox potentials of the reactants and the solvent used. researchgate.net While specific studies on this compound are not widely reported, the general principles of PET in nitroaromatic chemistry suggest that this could be a viable, albeit complex, route to its derivatives.

When a chiral nucleophile or a chiral auxiliary is used in a photochemical reaction, the possibility of stereochemical control arises. researchgate.net In the context of photo-SNAr, if the reaction proceeds through an intermediate that can be influenced by a chiral environment, it may be possible to achieve enantioselective or diastereoselective product formation. For instance, the use of a chiral solvent, a chiral sensitizer, or a chiral Lewis acid could potentially induce stereoselectivity in the reaction of this compound with a prochiral nucleophile. However, achieving high levels of stereocontrol in photochemical reactions remains a significant challenge, and specific examples involving halogenated nitrotoluenes are scarce in the literature. researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Nitrotoluenes

The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. nih.gov These principles are highly relevant to the synthesis of halogenated nitrotoluenes, which can involve hazardous reagents and generate significant waste.

One key principle is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com Addition and cycloaddition reactions are ideal in this regard, with 100% atom economy. While substitution and elimination reactions are inherently less atom-economical, the use of catalytic methods, such as the cross-coupling reactions discussed earlier, is a significant improvement over stoichiometric methods.

The use of safer solvents is another important aspect of green chemistry. Traditional solvents like DMF and NMP, often used in SNAr reactions, are coming under increasing scrutiny due to their toxicity. researchgate.net Research into greener alternatives, such as ionic liquids, supercritical fluids, or even water, is an active area of investigation. iupac.org

Mechanistic Elucidation of Reactions Involving 4 Bromo 5 Fluoro 2 Nitrotoluene

Spectroscopic Analysis of Reaction Intermediates and Transition States

Spectroscopic techniques are indispensable tools for the direct observation and characterization of transient species formed during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of molecules in solution. Advanced NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms.

¹⁹F NMR: The presence of a fluorine atom in 4-Bromo-5-fluoro-2-nitrotoluene makes ¹⁹F NMR a particularly valuable tool. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing insights into changes in electron density during a reaction. For instance, in related fluorinated nitroaromatic compounds, the ¹⁹F chemical shifts can indicate the extent of electronic activation or deactivation of the aromatic ring.

¹⁵N NMR: While less common due to the low natural abundance of the ¹⁵N isotope, ¹⁵N NMR can directly probe the electronic environment of the nitro group. Changes in the ¹⁵N chemical shift can reveal interactions with the nitro group, such as the formation of intermediates where the nitro group participates in the reaction.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between different nuclei within a molecule. This is crucial for confirming the structure of reaction intermediates, where atoms may have shifted their positions.

While specific NMR data for reaction intermediates of this compound is not extensively published, studies on analogous compounds like 2-bromo-4-nitrotoluene (B188816) and 2-bromo-5-fluoropyridine (B41290) provide a basis for expected spectral features. chemicalbook.comspectrabase.comchemicalbook.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H | 7.0 - 8.5 | Position of protons on the aromatic ring. |

| ¹³C | 110 - 150 | Carbon skeleton of the molecule. |

| ¹⁹F | -110 to -130 | Electronic environment of the fluorine atom. |

This table is predictive and based on data from similar compounds.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of molecules with high accuracy. nih.gov In mechanistic studies, HRMS can be used to identify and confirm the presence of proposed reaction intermediates and products by providing their exact masses.

For reactions involving this compound, ESI-MS (Electrospray Ionization Mass Spectrometry) is a particularly suitable method. It allows for the gentle ionization of molecules from solution into the gas phase, preserving the structure of labile intermediates. nih.gov By analyzing the mass-to-charge ratio (m/z) of the ions, researchers can identify species that correspond to the proposed steps in a reaction pathway. For instance, the detection of an ion with a mass corresponding to the addition of a nucleophile to the starting material would provide strong evidence for an addition-elimination mechanism.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 233.95606 | 139.1 |

| [M+Na]⁺ | 255.93800 | 152.0 |

| [M-H]⁻ | 231.94150 | 145.0 |

| [M+NH₄]⁺ | 250.98260 | 160.4 |

| [M+K]⁺ | 271.91194 | 137.4 |

| [M+H-H₂O]⁺ | 215.94604 | 142.8 |

| [M+HCOO]⁻ | 277.94698 | 161.8 |

| [M+CH₃COO]⁻ | 291.96263 | 183.3 |

| [M+Na-2H]⁻ | 253.92345 | 147.1 |

| [M]⁺ | 232.94823 | 156.5 |

Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and study species with unpaired electrons, such as radicals. nih.govuni-mainz.de In many chemical reactions, radical intermediates play a crucial role, and EPR is the primary tool for their characterization.

Reactions involving nitroaromatic compounds can sometimes proceed through single-electron transfer (SET) mechanisms, leading to the formation of radical anions. EPR spectroscopy can provide definitive evidence for the existence of such radical intermediates. The g-factor and hyperfine coupling constants obtained from an EPR spectrum can give detailed information about the structure and distribution of the unpaired electron within the radical. uni-mainz.de

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers a powerful complementary approach to experimental studies by providing theoretical insights into reaction mechanisms at the molecular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable information about the reactivity of this compound.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites of nucleophilic and electrophilic attack. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating their susceptibility to nucleophilic attack.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify regions of positive and negative potential, which correspond to sites for nucleophilic and electrophilic attack, respectively. For substituted toluenes, the nitro group creates a strong electron-withdrawing effect, leading to a positive potential on the aromatic ring. researchgate.net

Reaction Energetics: DFT calculations can be used to model the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

Studies on related molecules, such as Schiff bases derived from fluorinated bromo-nitrophenols, have utilized DFT to understand their electronic properties and reactivity. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into the dynamic processes of a chemical reaction. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and solvent effects that occur during a reaction.

For reactions involving this compound, MD simulations could be used to:

Explore Reaction Coordinates: Simulate the trajectory of the reacting molecules as they move from reactants to products, helping to identify the most probable reaction pathway.

Investigate Solvent Effects: Explicitly include solvent molecules in the simulation to understand their influence on the stability of intermediates and transition states.

Study Conformational Dynamics: Analyze the flexibility of the molecule and how its conformation might change during the reaction, which can be particularly important for larger, more complex systems.

While specific MD simulations for this compound are not widely published, the methodology is well-established for studying a wide range of chemical and biological processes. youtube.com

Prediction of Reaction Outcomes and Selectivity

The prediction of reaction outcomes for this compound hinges on the principles of nucleophilic aromatic substitution. The regioselectivity of these reactions is dictated by the positions of the activating and deactivating groups on the aromatic ring. In this molecule, the nitro group, being a strong activating group, directs incoming nucleophiles to the ortho and para positions relative to itself. nih.gov

The fluorine and bromine atoms serve as leaving groups in SNAr reactions. Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than bromide due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com This enhanced electrophilicity at the carbon atom bearing the fluorine is a key factor in determining the selectivity of the substitution.

Considering the positions of the substituents in this compound, the fluorine atom is ortho to the activating nitro group, while the bromine atom is meta. SNAr reactions are strongly favored at positions ortho and para to powerful electron-withdrawing groups. nih.gov Consequently, nucleophilic attack and subsequent substitution are predicted to occur selectively at the fluorine-bearing carbon.

Table 1: Predicted Selectivity in Nucleophilic Aromatic Substitution of this compound

| Position of Attack | Leaving Group | Activating Group Position | Predicted Outcome |

| C-5 | Fluorine | ortho to NO₂ | Major Product |

| C-4 | Bromine | meta to NO₂ | Minor or No Product |

This selectivity allows for the strategic synthesis of various derivatives. For instance, reaction with an amine would be expected to yield predominantly 4-bromo-2-nitro-5-(amino)toluene.

Kinetic Studies and Reaction Rate Determination

The rate law for a typical SNAr reaction, which proceeds through a two-step mechanism involving the formation of a Meisenheimer complex, is generally second order, being dependent on the concentrations of both the aromatic substrate and the nucleophile. libretexts.org

Influence of Substituent Effects on Reaction Kinetics

The substituents on the aromatic ring play a crucial role in determining the reaction kinetics. The electron-withdrawing nitro group significantly accelerates the rate of nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. libretexts.org The fluorine and bromine atoms, while being leaving groups, also exert an inductive electron-withdrawing effect, further enhancing the electrophilicity of the ring.

The relative rates of nucleophilic substitution are also dependent on the nature of the leaving group. The carbon-halogen bond strength is a critical factor; weaker bonds are broken more easily, leading to faster reactions. The approximate bond energies for carbon-halogen bonds are C-F (492 kJ/mol) and C-Br (285 kJ/mol). savemyexams.com However, in the context of SNAr, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. libretexts.org The high electronegativity of fluorine makes the attached carbon more electron-deficient and thus more susceptible to attack, often leading to a faster reaction despite the stronger C-F bond. youtube.com

Table 2: Predicted Relative Reaction Rates Based on Substituent Effects

| Substituent | Effect on Ring | Influence on Reaction Rate |

| -NO₂ | Strong electron-withdrawal (resonance and inductive) | Strong acceleration |

| -F | Strong inductive electron-withdrawal | Acceleration, enhances electrophilicity of C-5 |

| -Br | Inductive electron-withdrawal | Moderate acceleration |

| -CH₃ | Weak electron-donation (hyperconjugation) | Slight deceleration |

Catalytic Effects and Reaction Mechanism Pathways

Certain reactions involving this compound can be subject to catalysis. For instance, in reactions with amines, the process can be base-catalyzed. A base can deprotonate the amine, increasing its nucleophilicity and thereby accelerating the rate of attack on the aromatic ring.

In the context of reductive amination, where the nitro group is reduced and subsequently reacts with a carbonyl compound, various metal catalysts are employed. Catalysts based on palladium, platinum, and nickel are commonly used for the hydrogenation of nitro compounds to amines. frontiersin.org The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group. youtube.com

Organocatalysis has also emerged as a powerful tool in reactions of related nitroaromatic compounds. For example, proline and its derivatives can catalyze asymmetric aldol (B89426) reactions of nitroarenes. beilstein-journals.orgyoutube.com These catalysts can activate the reactants and control the stereochemistry of the products.

Investigations into Side Reactions and By-product Formation

In the synthesis of derivatives from this compound, the formation of side products is a possibility that needs to be considered. In nucleophilic substitution reactions, while the primary product results from the displacement of the fluorine atom, a minor amount of the product from bromine displacement might be formed, particularly under harsh reaction conditions or with highly reactive nucleophiles.

Another potential side reaction involves the nitro group itself. Under certain nucleophilic conditions, particularly with strong bases, the methyl group can be deprotonated, leading to the formation of a benzylic anion, which could then participate in subsequent reactions.

In reactions involving the reduction of the nitro group, over-reduction can be a concern. For example, the reduction of the nitro group to an amine may continue to a hydroxylamine (B1172632) or even further. Careful control of the reducing agent and reaction conditions is necessary to achieve the desired product selectively.

Furthermore, in cross-coupling reactions where the bromine atom is targeted, for example in a Suzuki or Buchwald-Hartwig coupling, competitive reaction at the fluorine position or with the nitro group could lead to by-products. The choice of catalyst and ligands is crucial to direct the reaction to the desired pathway.

No Specific Data Available for the Environmental Fate and Transformation of this compound

A comprehensive review of scientific literature reveals a significant gap in the available data regarding the environmental fate and transformation of the chemical compound this compound. Despite extensive searches, no specific studies detailing its behavior in various environmental matrices were identified.

As a result, it is not possible to provide a scientifically accurate and detailed analysis of its abiotic and biotic transformation pathways as requested. The complex structure of this halogenated nitrotoluene, featuring bromine, fluorine, a nitro group, and a methyl group on a benzene (B151609) ring, suggests that its environmental behavior is likely to be unique. However, without specific experimental data, any discussion of its degradation would be speculative and would not meet the standards of scientific accuracy.

General principles of environmental chemistry suggest that the fate of such a compound would be influenced by the interplay of its functional groups. The nitroaromatic structure indicates potential for both oxidative and reductive transformations, while the carbon-halogen bonds suggest susceptibility to dehalogenation reactions. The presence of both fluorine and bromine adds another layer of complexity, as the stability and reactivity of carbon-halogen bonds vary significantly.

However, without dedicated research on this compound, it is impossible to detail the specific mechanisms, products, and rates of these potential transformation pathways. This includes a lack of information on:

Photolytic Degradation: How the compound behaves under the influence of sunlight.

Hydrolytic Stability: Its reactivity with water under various pH conditions.

Redox Reactions: Its transformation potential in oxygen-rich (aerobic) and oxygen-poor (anaerobic) environments.

Biodegradation: The potential for microorganisms to break down the compound and the specific metabolic pathways and enzymes that might be involved.

Given the strict requirement to focus solely on this compound, and the absence of any specific research, a detailed article on its environmental fate and transformation cannot be generated at this time.

Environmental Fate and Transformation of 4 Bromo 5 Fluoro 2 Nitrotoluene

Bioremediation and Biodegradation Studies

Impact of Environmental Factors on Biodegradation Rates

The rate at which microorganisms can break down a compound like 4-bromo-5-fluoro-2-nitrotoluene is not constant. It is significantly influenced by the surrounding environmental conditions. Key factors include temperature, pH, and the presence of other organic compounds that can serve as growth substrates (co-metabolism).

Temperature and pH:

Microbial activity, including the production of enzymes responsible for degrading pollutants, is highly dependent on optimal temperature and pH ranges. Studies on related nitroaromatic and halogenated compounds demonstrate that deviations from these optimal conditions can drastically reduce biodegradation rates. For instance, the degradation of nitrophenols has been shown to be effective within specific pH and temperature ranges, with efficiency dropping off outside these windows. researchgate.net The activity of key enzymes in degradation pathways, such as dioxygenases and monooxygenases, is known to be pH-sensitive. elsevierpure.com For example, the temperature sensitivity of β-glucosidase, a carbon-acquiring enzyme, varies significantly with pH, with the strongest temperature responses observed at a pH of 4.5. elsevierpure.com

The table below, derived from studies on analogous compounds, illustrates the typical optimal conditions for the microbial degradation of nitroaromatic compounds.

| Environmental Factor | Optimal Range for Biodegradation of Analogous Nitroaromatics |

| pH | 6.0 - 8.5 |

| Temperature (°C) | 25 - 37 |

This data is based on general findings for nitroaromatic compounds and serves as a predictive guide for this compound.

Co-metabolism:

The degradation of complex and recalcitrant compounds is often enhanced by the presence of a more easily degradable primary substrate, a process known as co-metabolism. nih.gov Microorganisms, while metabolizing a primary carbon and energy source, can produce enzymes that fortuitously degrade the more complex compound. For halogenated and nitroaromatic compounds, the presence of simpler aromatic compounds like phenol (B47542) or benzoate (B1203000) can significantly increase their degradation rates. nih.gov This is because the enzymes induced for the degradation of the primary substrate can also act on the substituted compound. nih.gov

Development of Novel Bioremediation Strategies

The challenges posed by the persistence of compounds like this compound have spurred the development of innovative bioremediation strategies. These strategies often focus on the use of specialized microorganisms or microbial consortia and the optimization of environmental conditions to enhance degradation.

Microbial Consortia:

In natural environments, the complete degradation of a complex organic molecule is rarely carried out by a single microbial species. Instead, microbial consortia, or communities of different microorganisms, work in concert, with the metabolic products of one organism serving as the substrate for another. mdpi.com This syntrophic relationship has proven to be more robust and efficient for the degradation of pollutants. For instance, consortia containing strains of Pseudomonas, Variovorax, and Sphingomonas have been shown to effectively degrade dinitrotoluenes, with different members of the consortium responsible for different steps in the degradation pathway. nih.gov

Fungal Degradation:

Fungi, particularly white-rot fungi, have demonstrated significant potential for the degradation of a wide range of recalcitrant organic pollutants, including nitroaromatic compounds. mdpi.comscielo.br These fungi produce powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which have low substrate specificity and can attack complex aromatic structures. scielo.br For example, Caldariomyces fumago has been shown to degrade fluorinated nitrophenols, and Phanerochaete chrysosporium can mineralize dinitrotoluene. mdpi.comnih.gov

The table below summarizes some novel bioremediation approaches that hold promise for the degradation of this compound, based on research with analogous compounds.

| Bioremediation Strategy | Key Microorganisms/Enzymes | Target Compounds (Analogs) |

| Microbial Consortia | Pseudomonas sp., Variovorax sp., Sphingomonas sp. | Dinitrotoluenes |

| Fungal Degradation | Caldariomyces fumago | Fluorinated Nitrophenols |

| Fungal Degradation | Phanerochaete chrysosporium | Dinitrotoluene, Trinitrotoluene |

| Bacterial Degradation | Acidovorax sp. | 4-Nitrotoluene (B166481) |

| Enzymatic Degradation | Toluene (B28343) Dioxygenase | Nitrotoluenes |

This table presents strategies developed for compounds structurally related to this compound and indicates potential avenues for its bioremediation.

Genetic Engineering and Pathway Evolution:

Recent advances in molecular biology have opened up possibilities for engineering microorganisms with enhanced degradative capabilities. This can involve the transfer of genes encoding key degradative enzymes into robust host organisms or the use of laboratory evolution experiments to select for microbial strains with improved degradation pathways. nih.govnih.gov For example, researchers have successfully evolved a strain of Acidovorax sp. to grow on 4-nitrotoluene by selecting for mutations in the gene encoding a dioxygenase enzyme, thereby improving its activity towards this compound. nih.govnih.gov

Advanced Applications and Derivatization of 4 Bromo 5 Fluoro 2 Nitrotoluene

Synthesis of Complex Molecular Architectures

The strategic positioning of the bromo, fluoro, and nitro groups on the toluene (B28343) ring makes 4-bromo-5-fluoro-2-nitrotoluene a valuable precursor for synthesizing intricate molecular frameworks. chemdad.com For instance, it is a key starting material in the preparation of 5-bromo-4-fluoro-2-methylaniline, a compound that can be further elaborated into more complex structures like 6-bromo-5-fluoroindole. chemdad.com This transformation highlights the role of this compound in accessing heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

The synthesis of (2-Bromo-5-fluoro-4-nitrophenyl)methanol can also start from this compound. This is achieved through a hydroxymethylation reaction involving nucleophilic substitution.

Functional Group Interconversions and Synthetic Utility of the Nitro Group

The functional groups of this compound offer a rich platform for a variety of chemical transformations.

The nitro group is a particularly versatile functional group that can be readily reduced to an amino group, a cornerstone transformation in the synthesis of many biologically active compounds and materials. masterorganicchemistry.com The resulting aniline (B41778) derivative, 5-bromo-4-fluoro-2-methylaniline, opens up a vast array of synthetic possibilities. chemdad.com The amino group, being a strong activating group, directs subsequent electrophilic aromatic substitution reactions to the ortho and para positions. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Raney nickel is often preferred when the presence of halogens is a concern, to avoid dehalogenation. commonorganicchemistry.com

The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com

Tin(II) chloride (SnCl2) offers a mild method for this reduction. commonorganicchemistry.com

The choice of reducing agent can be critical to achieving the desired selectivity, especially in the presence of other reducible functional groups. commonorganicchemistry.com

The bromine and fluorine atoms on the aromatic ring also play a crucial role in the synthetic utility of this compound. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing complex molecular scaffolds.

Furthermore, the bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, although the conditions required for such transformations can be harsh. The presence of the electron-withdrawing nitro and fluoro groups facilitates such substitutions.

Development of Novel Materials with Tunable Properties

The derivatives of this compound are valuable intermediates in the synthesis of materials with specific, tunable properties. 3wpharm.comchemdad.com For example, it is a precursor in the synthesis of monomers for heat-resistant polymeric materials. The incorporation of fluorine atoms into organic molecules can enhance properties such as metabolic stability and binding affinity, which is advantageous in materials science. researchgate.net

The general class of nitrotoluenes and their derivatives are used in the synthesis of various organic compounds, some of which may have applications in materials science.

Exploration in Medicinal and Agrochemical Chemistry

The structural motif of this compound is relevant to the fields of medicinal and agrochemical chemistry. The presence of fluorine is a common feature in many modern pharmaceuticals, as it can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance lipophilicity, all of which are desirable traits in drug candidates. researchgate.net

Derivatives of this compound can serve as building blocks for a wide range of bioactive scaffolds. For example, the reduction of the nitro group to an amine, as previously discussed, yields an aniline derivative that can be a precursor to various heterocyclic compounds known for their biological activities.

While specific applications are not extensively documented in the public domain, the inherent chemical reactivity and structural features of this compound make it a valuable tool for researchers exploring new therapeutic agents and agrochemicals.

常见问题

What are the common synthetic routes for 4-Bromo-5-fluoro-2-nitrotoluene, and how can reaction conditions be optimized?

Basic Research Question

Synthesis typically involves sequential halogenation and nitration of a toluene derivative. For example, bromination and fluorination of 2-nitrotoluene precursors under controlled conditions. Optimization requires:

- Halogenation : Use Lewis acids (e.g., FeBr₃) for regioselective bromination at the 4-position, followed by fluorination via halogen exchange (e.g., using KF/Cu catalysts) .

- Nitration : Introduce the nitro group early due to its deactivating nature; mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product, with purity >97% confirmed by HPLC (referencing commercial standards) .

What spectroscopic methods are recommended for characterizing this compound, and how are key spectral features interpreted?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Distinct deshielding is observed for protons near electron-withdrawing groups (e.g., H-3 and H-6 adjacent to NO₂ and Br). In ¹³C NMR, C-Br and C-F appear at ~110 ppm and ~160 ppm, respectively .

- Mass Spectrometry (MS) : Molecular ion [M]⁺ at m/z 248 (C₇H₄BrFNO₂) with fragmentation peaks for Br (isotopic doublet) and NO₂ loss .

- IR Spectroscopy : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and C-Br stretch at ~560 cm⁻¹ .

How do the substituents in this compound influence its reactivity in electrophilic aromatic substitution (EAS) reactions?

Advanced Research Question

The substituents create competing directing effects:

- Nitro (meta-director) : Dominates due to strong deactivation, directing incoming electrophiles to the meta position (C-6).

- Bromo and Fluoro (ortho/para directors, but deactivating) : Weaker influence, but steric hindrance from Br may disfavor ortho substitution.

Experimental validation via nitration of derivatives (e.g., 4-Bromo-2-fluoro-6-nitrotoluene, CAS 502496-34-6) shows preferential reactivity at C-6, aligning with computational predictions .

How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound across different sources?

Advanced Research Question

Discrepancies (e.g., mp variations of 76–79°C vs. 30°C in analogs) arise from purity differences or polymorphic forms. Mitigation strategies include:

- Analytical Cross-Validation : Compare DSC/TGA data with high-purity commercial standards (>97% by HPLC) .

- Recrystallization : Use solvent systems like ethanol/water to isolate pure crystals and confirm homogeneity via PXRD .

- Source Documentation : Prioritize suppliers with detailed analytical certificates (e.g., >98% purity, CAS 502496-34-6) .

What strategies are effective in minimizing byproduct formation during the use of this compound in multi-step organic syntheses?

Advanced Research Question

Byproducts (e.g., di-nitrated or dehalogenated species) can be minimized via:

- Temperature Control : Maintain nitration below 10°C to prevent over-nitration .

- Catalyst Screening : Use Pd catalysts for Suzuki couplings to retain halogen integrity (e.g., coupling with 4-Bromo-2-fluorophenylboronic acid, CAS 216393-64-5) .

- In Situ Monitoring : Employ LC-MS to detect intermediates and adjust reaction times dynamically .

How can computational chemistry aid in predicting the stability and reactivity of this compound derivatives?

Advanced Research Question

DFT calculations (e.g., Gaussian 16) predict:

- Thermodynamic Stability : Nitro and bromo groups increase ring strain, reducing stability compared to mono-substituted analogs.

- Reactivity Hotspots : Fukui indices highlight C-6 as the most electrophilic site, aligning with experimental nitration outcomes .

- Solubility Parameters : COSMO-RS simulations guide solvent selection (e.g., DCM vs. DMF) for recrystallization .

What safety protocols are critical when handling this compound, given its hazardous classifications?

Basic Research Question

Refer to hazard data from analogs (e.g., H302: Harmful if swallowed):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。